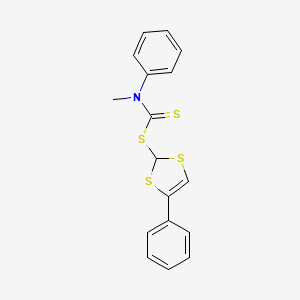
4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate is an organic compound known for its unique structure and potential applications in various fields. This compound features a dithiol ring and a carbamodithioate group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate typically involves the reaction of phenyl isothiocyanate with a dithiol compound under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or dithiols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dithiol ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, dithiols
Substitution: Substituted phenyl or dithiol derivatives
Scientific Research Applications
4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-dithiolane
- 4-Phenyl-1,3-dithiol-2-one
- 2-Phenyl-1,3-dithiane
Uniqueness
4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate stands out due to its unique combination of a dithiol ring and a carbamodithioate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61522-86-9 |
|---|---|
Molecular Formula |
C17H15NS4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(4-phenyl-1,3-dithiol-2-yl) N-methyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C17H15NS4/c1-18(14-10-6-3-7-11-14)16(19)22-17-20-12-15(21-17)13-8-4-2-5-9-13/h2-12,17H,1H3 |
InChI Key |
PRZKJIYZCQPLRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)SC2SC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















